3-ADP-2-phosphoglyceric acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H20N5O16P3 |
|---|---|
Molecular Weight |
595.24 g/mol |
IUPAC Name |
3-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-phosphonooxypropanoic acid |
InChI |
InChI=1S/C13H20N5O16P3/c14-10-7-11(16-3-15-10)18(4-17-7)12-9(20)8(19)5(32-12)1-30-36(26,27)34-37(28,29)31-2-6(13(21)22)33-35(23,24)25/h3-6,8-9,12,19-20H,1-2H2,(H,21,22)(H,26,27)(H,28,29)(H2,14,15,16)(H2,23,24,25)/t5-,6?,8-,9-,12-/m1/s1 |
InChI Key |
FNEVPPRBJBZTAF-MDSCUQPFSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(C(=O)O)OP(=O)(O)O)O)O)N |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OCC(C(=O)O)OP(=O)(O)O)O)O)N |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OCC(C(=O)O)OP(=O)(O)O)O)O)N |
Origin of Product |
United States |
Molecular Identity and Biochemical Classification of 3 Adp 2 Phosphoglyceric Acid
Structural Relationship to Adenosine (B11128) Diphosphate (B83284) and Phosphoglyceric Acid Moieties
3-ADP-2-phosphoglyceric acid is a complex organic molecule that is structurally composed of two primary components: an adenosine diphosphate (ADP) moiety and a 2-phosphoglyceric acid moiety. nih.govebi.ac.uk The molecule's foundation can be understood by examining these constituent parts.
The adenosine diphosphate portion consists of three distinct chemical groups: an adenine (B156593) nucleobase, a ribose sugar, and a diphosphate group. The 2-phosphoglyceric acid moiety is a three-carbon carboxylic acid (glyceric acid) that is phosphorylated at the second carbon position. nih.govwikipedia.org
In the complete structure of this compound, the adenosine diphosphate group is covalently bonded to the 3-position of the 2-phosphoglyceric acid backbone. nih.govebi.ac.uk This creates a nucleotide-aldonic acid derivative. nih.gov Specifically, it is classified as a 3-ADP-glyceric acid that features an additional phosphate (B84403) group at the 2-position of the glyceric acid component. nih.govebi.ac.uk
Table 1: Constituent Moieties of this compound
| Moiety | Key Components | Point of Attachment |
|---|---|---|
| Adenosine Diphosphate (ADP) | Adenine, Ribose, Diphosphate Group | Attached via its terminal phosphate to the glyceric acid. |
| 2-Phosphoglyceric Acid | 3-Carbon Glyceric Acid Backbone, Phosphate Group | The ADP moiety is attached at the C3 position. |
Description of the Pyrophosphate Bridge Linkage in this compound
The connection between the adenosine diphosphate and the 2-phosphoglyceric acid moieties in this compound is formed by a pyrophosphate bridge. nih.gov This linkage is integral to the molecule's structure and is specifically an anhydride (B1165640) bond formed between the terminal phosphate of ADP and the hydroxyl group on the third carbon of the glyceric acid.
The systematic IUPAC name for the compound—3-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-phosphonooxypropanoic acid—precisely describes this linkage. nih.gov The segment "[methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy" details the two phosphate groups of the original ADP molecule forming a bridge to the propanoic acid (glyceric acid) backbone. nih.gov This high-energy phosphate bond is a characteristic feature of nucleotide derivatives involved in biochemical energetic transactions.
Table 2: Molecular Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₃H₂₀N₅O₁₆P₃ | PubChem nih.gov |
| Average Mass | 595.24 g/mol | PubChem nih.gov |
| Monoisotopic Mass | 595.01179056 Da | PubChem nih.gov |
Biochemical Nomenclature and Related Terminologies for this compound
The nomenclature for this compound reflects its chemical structure and its relationship to other biochemical compounds.
Systematic Name (IUPAC): The formal name is 3-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-phosphonooxypropanoic acid. nih.gov
Common Name: The most frequently used name is this compound. nih.gov
Synonyms: It is also referred to simply as 3-ADP-2-phosphoglycerate. nih.gov
Chemical Classification: It is classified as a 3-ADP-glyceric acid, indicating the core structure, with the "2-phospho" prefix specifying the additional phosphate group. nih.govebi.ac.uk It is also considered a tetronic acid derivative. nih.gov
Conjugate Acid/Base: this compound is the conjugate acid of 3-ADP-2-phosphoglycerate(5-). nih.govebi.ac.uk The anion, 3-ADP-2-phosphoglycerate(5-), is the major species at a physiological pH of 7.3 and results from the deprotonation of the phosphate and carboxyl groups. ebi.ac.uk
Table 3: Nomenclature and Identifiers
| Identifier Type | Identifier |
|---|---|
| ChEBI ID | CHEBI:18117 nih.govebi.ac.uk |
| PubChem CID | 440083 nih.gov |
| IUPAC Name | 3-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-phosphonooxypropanoic acid nih.gov |
Enzymatic Transformations and Metabolic Interplay of 3 Adp 2 Phosphoglyceric Acid
Enzymes Catalyzing Reactions Involving 3-ADP-2-Phosphoglyceric Acid
An enzyme discovered in muscle extracts has been shown to catalyze the hydrolysis of this compound. conicet.gov.ar This enzyme's primary role is to dephosphorylate the glyceric acid portion of the molecule. conicet.gov.ar The compound, which can also be referred to as adenylyl 2,3-diphosphoglyceric acid, consists of a phosphate (B84403) group at the 2-position of glyceric acid and an ADP moiety attached at the 3-position via a pyrophosphate bridge. conicet.gov.ar The enzymatic reaction specifically targets the phosphate ester bond at the 2-position. conicet.gov.ar
Specific Enzyme Activity on this compound Hydrolysis
The enzyme from muscle tissue facilitates the removal of the phosphate group located at the 2-position of the glyceric acid moiety within the this compound molecule. conicet.gov.ar This hydrolytic reaction is a key step in the metabolism of this nucleotide-linked sugar acid. conicet.gov.ar
The enzymatic hydrolysis of this compound yields two distinct products: inorganic phosphate (Pi) and ADP-glyceric acid. conicet.gov.ar The reaction can be summarized as follows:
This compound + H₂O → ADP-glyceric acid + Pi conicet.gov.ar
The evidence confirms that the enzyme action leaves the pyrophosphate bond at the 3-position of the glyceric acid intact, resulting in the formation of ADP-glyceric acid. conicet.gov.ar Subsequent treatment of this product with pyrophosphatase can further break it down to yield 3-phosphoglyceric acid (3-PGA). conicet.gov.ar The identity of the product as 3-phosphoglyceric acid (and not 2-phosphoglyceric acid) was confirmed using enolase, which does not act on 3-PGA. conicet.gov.ar
Table 1: Enzymatic Hydrolysis of this compound
| Substrate | Enzyme Source | Products |
|---|
The enzyme demonstrates a degree of substrate specificity. Research indicates that it also acts on 2,3-diphosphoglycerate, a structurally related compound. conicet.gov.ar However, it was found to be inactive towards 3-phosphoglyceric acid, showing that the presence of the phosphate at the 2-position or the complete ADP-phosphoglycerate structure is important for its catalytic activity. conicet.gov.ar
Regulatory Modulators of Associated Enzyme Activities
The activity of the enzyme that hydrolyzes this compound is not constant but is influenced by regulatory molecules. These modulators can enhance or potentially inhibit the enzyme's catalytic efficiency, suggesting a controlled role within cellular metabolism.
A significant regulatory feature of this enzyme is its strong stimulation by inorganic pyrophosphate (PPi). conicet.gov.ar This effect is described as highly specific, indicating that PPi acts as a potent allosteric activator, binding to a site on the enzyme distinct from the active site to enhance its catalytic rate. conicet.gov.arwikipedia.orgnih.gov This activation by the PPi by-product of many biosynthetic reactions suggests a potential feedback mechanism. wikipedia.orgwsu.edu
While inorganic pyrophosphate has been identified as a key and specific activator, detailed investigations into other potential endogenous effectors are not extensively documented in the available literature. conicet.gov.ar The primary focus of existing research has been on the pronounced stimulatory effect of PPi on the hydrolysis of this compound. conicet.gov.ar
Table of Mentioned Compounds
| Compound Name | Abbreviation |
|---|---|
| This compound | - |
| ADP-Glyceric Acid | - |
| Inorganic Phosphate | Pi |
| 2,3-diphosphoglycerate | - |
| Inorganic Pyrophosphate | PPi |
| 3-phosphoglyceric acid | 3-PGA |
Potential Integration of this compound with Broader Metabolic Pathways
The structural similarity of this compound to key metabolic intermediates suggests its potential integration into the cell's metabolic network. Its core components, ADP and phosphoglycerate, are central to energy currency and carbohydrate breakdown and synthesis.
The glycerate portion of this compound directly links it to several pivotal intermediates of glycolysis and its reverse pathway, gluconeogenesis.
2-Phosphoglyceric Acid (2-PG) and 3-Phosphoglyceric Acid (3-PG): These two compounds are sequential intermediates in the payoff phase of glycolysis and are interconverted by the enzyme phosphoglycerate mutase (PGAM). hmdb.cacreative-proteomics.com 3-PG is formed from 1,3-bisphosphoglycerate in an ATP-generating step catalyzed by phosphoglycerate kinase (PGK). nih.govroyalsocietypublishing.org Subsequently, PGAM catalyzes the reversible isomerization of 3-PG to 2-PG. creative-proteomics.com Given that this compound contains a 2-phosphoglycerate moiety, it is structurally analogous to 2-PG. This relationship is highlighted by the action of ADP-phosphoglycerate phosphatase, which hydrolyzes this compound, leaving a product that behaves like 3-phosphoglyceric acid upon further enzymatic treatment. conicet.gov.ar
2,3-Bisphosphoglyceric Acid (2,3-BPG): This molecule is an important allosteric effector, particularly in red blood cells where it regulates oxygen binding to hemoglobin. It is synthesized from the glycolytic intermediate 1,3-bisphosphoglycerate. Phosphoglycerate mutase can also exhibit synthase and phosphatase activities, interconverting 2-PG and 3-PG with 2,3-BPG as a primer for the reaction. hmdb.ca Notably, the enzyme ADP-phosphoglycerate phosphatase, which acts on this compound, has also been shown to act on 2,3-bisphosphoglycerate. conicet.gov.argenome.jp This shared enzymatic activity suggests a direct metabolic link and potential for cross-regulation between the metabolism of this compound and 2,3-BPG.
The table below summarizes the key glycolytic intermediates and their relationship to this compound.
| Intermediate | Pathway(s) | Key Enzyme(s) | Relationship to this compound |
| 3-Phosphoglyceric acid (3-PG) | Glycolysis, Gluconeogenesis, Calvin Cycle | Phosphoglycerate kinase (PGK), Phosphoglycerate mutase (PGAM) | Precursor to 2-PG; structurally related to the glycerate moiety. nih.govwikipedia.org |
| 2-Phosphoglyceric acid (2-PG) | Glycolysis, Gluconeogenesis | Phosphoglycerate mutase (PGAM), Enolase | Direct structural component of this compound. creative-proteomics.com |
| 2,3-Bisphosphoglyceric acid (2,3-BPG) | Rapoport-Luebering shunt | Bisphosphoglycerate mutase | Shares a degrading enzyme (ADP-phosphoglycerate phosphatase) with this compound. conicet.gov.argenome.jp |
The presence of an ADP molecule and multiple phosphate groups within this compound inherently connects it to the broader cellular pools of nucleotides and inorganic phosphate.
The synthesis of related compounds, such as adenylyl 2,3-diphosphoglyceric acid, has been achieved using AMP morpholidate, underscoring the link to nucleotide precursors. conicet.gov.ar The enzymatic dephosphorylation of this compound directly releases inorganic phosphate, feeding into the cellular phosphate pool. conicet.gov.argenome.jp This pool is critical for numerous processes, including ATP synthesis, signal transduction, and the formation of other phosphorylated intermediates.
Furthermore, the ADP moiety links the compound to the cellular energy state. The balance between ATP, ADP, and AMP is a primary regulator of metabolic flux. High levels of ADP, for instance, can stimulate enzymes involved in energy production. ebi.ac.uk While the direct regulatory role of this compound is not established, its synthesis and degradation would invariably impact the local concentrations of ADP and phosphate, potentially influencing metabolic pathways sensitive to these molecules. For example, in the enzymatic synthesis of certain nucleotides, phosphoenolpyruvate (B93156) (derived from 2-PG) is used to regenerate ATP from ADP, a process that could be influenced by the availability of ADP from various sources. scienceopen.com
Mechanistic Studies of Enzymatic Reactions Involving this compound
Detailed mechanistic studies on enzymes that synthesize or modify this compound are limited. However, research on an enzyme responsible for its degradation provides significant insight.
An enzyme identified as ADP-phosphoglycerate phosphatase (EC 3.1.3.28) has been shown to catalyze the dephosphorylation of this compound. genome.jp
The reaction proceeds as follows: 3-(ADP)-2-phosphoglycerate + H₂O → 3-(ADP)-glycerate + phosphate genome.jp
This reaction is a hydrolysis, where a water molecule is used to cleave the phosphate group from the C-2 position of the glycerate moiety. conicet.gov.argenome.jp Research has shown that this enzyme, found in muscle extracts, is strongly stimulated by inorganic pyrophosphate (PPi). conicet.gov.ar The enzyme that acts on ADP-phosphoglyceric acid is reported to be similar to one described by Rapoport and Luebering, with both showing slightly more activity on ADP-phosphoglyceric acid than on 2,3-diphosphoglycerate. conicet.gov.ar
The product of this enzymatic reaction, 3-ADP-glycerate, retains the ADP portion, indicating that the phosphatase specifically targets the phosphomonoester bond at the C-2 position, leaving the pyrophosphate bridge between ADP and the C-3 position of glycerate intact. conicet.gov.ar
The table below details the specifics of this enzymatic transformation.
| Enzyme | EC Number | Substrate(s) | Product(s) | Reaction Type | Activators |
| ADP-phosphoglycerate phosphatase | 3.1.3.28 | 3-(ADP)-2-phosphoglycerate, H₂O | 3-(ADP)-glycerate, Phosphate | Hydrolysis | Inorganic pyrophosphate (PPi) |
This specific enzymatic activity confirms a metabolic role for this compound, positioning it as a substrate that can be converted into other compounds, thereby integrating it within the broader metabolic landscape of the cell.
Biosynthesis and in Vitro Synthetic Methodologies for Research on 3 Adp 2 Phosphoglyceric Acid
Precursor Compounds and Putative Enzymatic Pathways for Biological Synthesis (if evidence exists)
Currently, there is a lack of scientific evidence to suggest the natural biosynthesis of 3-ADP-2-phosphoglyceric acid within biological systems. Extensive research into major metabolic pathways such as glycolysis and the Calvin cycle, where potential precursors like 3-phosphoglyceric acid and 2,3-diphosphoglyceric acid are key intermediates, does not indicate the formation of this compound. byjus.comsmpdb.cahmdb.cawikipedia.orgcreative-proteomics.comymdb.caeagri.orgkhanacademy.orgwikipedia.orgwikiwand.com While these pathways involve the interconversion of various phosphorylated glyceric acid derivatives, no known enzymatic reaction has been identified that directly synthesizes this compound in vivo. Therefore, its existence is primarily understood through laboratory synthesis for research purposes.
Chemical and Enzymatic Approaches for In Vitro Synthesis of this compound
The in vitro synthesis of this compound has been successfully achieved, providing researchers with the necessary material to study its properties and potential enzymatic interactions. conicet.gov.ar The primary method involves the chemical coupling of a phosphoglyceric acid derivative with an activated form of AMP.
The foundational substrates for the synthesis of this compound are derivatives of phosphoglyceric acid. conicet.gov.ar Specifically, both 3-phosphoglyceric acid and 2,3-diphosphoglyceric acid have been effectively used as starting materials. conicet.gov.ar These compounds provide the necessary glycerate backbone to which the adenosine (B11128) diphosphate (B83284) (ADP) moiety is attached. The choice of substrate can influence the specific reaction conditions and purification strategies.
A key reagent in the synthesis of this compound is AMP morpholidate. conicet.gov.ar This activated form of adenosine monophosphate (AMP) facilitates the formation of the pyrophosphate bond. The synthesis is based on the method developed by Khorana and his collaborators, which is a well-established technique for creating nucleotide derivatives. conicet.gov.ar In this reaction, the morpholidate group acts as a good leaving group, enabling the nucleophilic attack by the phosphate (B84403) group of the phosphoglyceric acid derivative to form the desired ADP-linked compound.
Following the synthetic reaction, the purification and isolation of this compound from the reaction mixture are critical to obtain a pure sample for experimental use. Anion-exchange chromatography has proven to be an effective method for this purpose. conicet.gov.ar This technique separates molecules based on their net negative charge. ymc.euunits.itlibretexts.org Given the highly negatively charged nature of this compound due to its multiple phosphate groups, it binds strongly to the anion-exchange resin. A salt gradient, such as one using lithium chloride (LiCl), is then employed to elute the compound from the column, allowing for its separation from unreacted starting materials and byproducts. conicet.gov.ar
Analytical and Methodological Approaches in 3 Adp 2 Phosphoglyceric Acid Research
Chromatographic Techniques for Separation and Detection of 3-ADP-2-Phosphoglyceric Acid
Chromatography is a cornerstone for the purification and analysis of this compound and its related metabolites from complex biological matrices. The choice of technique is dictated by the physicochemical properties of the analyte, particularly its highly polar and charged nature.
Anion-exchange chromatography (AEX) is a principal method for the purification of this compound. conicet.gov.ar This technique separates molecules based on their net negative charge. bio-rad.com The stationary phase in AEX consists of a solid support matrix functionalized with positively charged groups, which interact with and retain negatively charged molecules like this compound, owing to its multiple phosphate (B84403) groups. ymc.euacs.org
The separation process involves loading the sample onto the column, where the target compound binds to the positively charged resin. acs.org Elution is typically achieved by applying a gradient of increasing ionic strength, for instance using a lithium chloride (LiCl) solution. conicet.gov.arymc.eu As the salt concentration increases, the salt anions compete with the bound analyte for the charged sites on the resin, leading to the release and elution of the compound. bio-rad.comymc.eu This method has been successfully employed for the purification of synthetically prepared ADP-phosphoglyceric acid. conicet.gov.ar AEX can also serve as a crucial initial step in purification protocols for enzymes that interact with this compound, effectively removing interfering substances and enhancing the stability of the target molecule. nih.govunits.it
Table 1: Principles of Anion-Exchange Chromatography for this compound
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Stationary Phase | A solid support with covalently attached positively charged functional groups. bio-rad.com | Binds the negatively charged phosphate and carboxylate groups of the molecule. |
| Mobile Phase | A buffered solution at a specific pH to control the charge of the analyte. units.it | Maintains the net negative charge on this compound for binding. |
| Elution | Increasing the concentration of a salt (e.g., LiCl, NaCl) in the mobile phase. conicet.gov.arunits.it | Salt anions displace the bound molecule, allowing for its collection in fractions. |
| Detection | UV absorbance or other methods to monitor the column eluate for the presence of the compound. cytivalifesciences.com | Allows for the identification of fractions containing the purified compound. |
Electrophoresis is a powerful technique for characterizing charged molecules based on their migration in an electric field. nih.gov For this compound, electrophoretic mobility provides a means to assess its purity and distinguish it from precursors and degradation products. In one study, the electrophoretic behavior of enzymatically produced ADP-glyceric acid (the dephosphorylated form) was compared to related compounds. conicet.gov.ar The product decomposed into two substances under certain conditions: one that behaved like Adenosine (B11128) monophosphate (AMP) and another, faster-migrating phosphorylated compound. conicet.gov.ar
The mobility of a compound in an electrophoretic system is influenced by its charge-to-mass ratio. nih.gov In comparative studies, ADP-phosphoglyceric acid was shown to be clearly distinguishable from compounds like 3-phosphoglyceric acid and AMP, each exhibiting unique mobility patterns. conicet.gov.ar Such analyses are often performed on polyacrylamide or agarose (B213101) gels. nih.govscispace.com Electrophoresis can also be used to characterize the enzymes that interact with this compound, for instance, by examining their aggregation states or purity. nih.gov
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of related metabolites like 2- and 3-phosphoglyceric acid. wikipedia.org Various HPLC modes are employed to handle the challenges posed by these polar, ionic, and often isomeric compounds.
Ion-Exchange HPLC: This method, coupled with indirect ultraviolet detection, can effectively separate 3-phosphoglyceric acid from other phosphorylated sugars like fructose (B13574) 6-phosphate and glucose 6-phosphate, with sensitivities reaching the nanomole level. nih.govnih.gov
Reversed-Phase (RP) HPLC: A specific LC-MS/MS method has been developed using a Supelco Ascentis Express RP amide column for the quantification of key glycolysis intermediates, including 3-phosphoglyceric acid (3PGA), in erythrocytes. ijpsr.com
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is particularly well-suited for retaining and separating very polar compounds. hpst.cz Methods using HILIC columns, such as a BEH Amide column, have been optimized for analyzing metabolite classes that include sugar phosphates. chromatographyonline.com
Mixed-Mode Chromatography: A novel HPLC method utilizing a column with both ion-exchange and HILIC characteristics (Imtakt Intrada Organic Acid column) has demonstrated excellent resolution of challenging isomers, including 2-phosphoglyceric acid (2PGA) and 3-phosphoglyceric acid (3PGA). oup.com This approach allows for the sensitive detection of numerous central carbon metabolites in a single run. oup.com
Table 2: Comparison of HPLC Methods for Phosphoglyceric Acid Analysis
| HPLC Method | Stationary Phase Example | Mobile Phase Components | Key Advantage | Reference(s) |
|---|---|---|---|---|
| Ion-Exchange HPLC | Anion-exchange resin | Aqueous buffers with salt gradients | Good resolution of phosphorylated compounds. | nih.gov, nih.gov |
| Reversed-Phase HPLC | RP-Amide | Acetonitrile, Ammonium (B1175870) acetate (B1210297) in water | Suitable for LC-MS/MS quantification in biological samples. | ijpsr.com |
| HILIC | BEH Amide | Acetonitrile/water with ammonium formate (B1220265) | Excellent for retaining and separating highly polar analytes. | hpst.cz, chromatographyonline.com |
| Mixed-Mode (IEC-HILIC) | Imtakt Intrada Organic Acid | Acetonitrile, Ammonium formate | Superior resolution of structural isomers like 2PGA and 3PGA. | oup.com |
Spectroscopic and Spectrometric Methods for Research Applications
Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and sensitive quantification of this compound and its analogs.
Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for determining the structure of molecules in solution and for studying molecular interactions. While direct NMR data for this compound is not widely published, its application can be inferred from studies on its components and related enzymatic reactions.
NMR has been used to probe the phospho-transfer mechanism of yeast phosphoglycerate kinase, an enzyme that catalyzes the reaction between 1,3-bisphosphoglycerate and ADP to form 3-phosphoglycerate (B1209933) and ATP. researchgate.net In these studies, ¹H and ¹⁹F NMR spectroscopy were used to analyze transition state analogue complexes containing both ADP and 3-phosphoglycerate, providing insight into the spatial arrangement and interactions of these moieties within the enzyme's active site. researchgate.net Furthermore, techniques like ¹³C and ³¹P NMR are used for the in vivo kinetic characterization of enzymes involved in the metabolism of related bisphosphoglycerates, demonstrating the power of NMR to study these compounds in complex biological systems. ecmdb.ca The known ¹H NMR spectrum of 3-phosphoglyceric acid serves as a reference for characterizing that portion of the larger this compound molecule. hmdb.caspectrabase.com
Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and specific method for the identification and quantification of metabolites, including this compound and its relatives. wikipedia.org
LC-MS/MS methods enable the separation of analytes from a complex mixture before they enter the mass spectrometer for detection. oup.com For quantification, a targeted approach using multiple reaction monitoring (MRM) is often employed. oup.com In MRM, specific precursor-to-product ion transitions are monitored, which provides high specificity and reduces background noise. oup.com This approach has been used to quantify 3-phosphoglyceric acid in plant tissues with sensitivity at the femtomole level. oup.com
For accurate quantification of endogenous compounds, stable isotope-labeled internal standards are often used. researchgate.netnih.gov For example, a ¹³C-enriched extract can be added to samples, allowing for the relative quantification of 3-phosphoglyceric acid by comparing the area of the unlabeled analyte to its labeled counterpart. researchgate.net Fit-for-purpose LC-MS/MS assays have been validated for simultaneously quantifying structurally similar compounds like ATP and 2,3-diphosphoglycerate in whole blood, demonstrating the robustness of this technique for challenging polar and ionic analytes. nih.gov The sample preparation for such analyses typically involves protein precipitation followed by analysis using techniques like Zwitterionic Ion Chromatography-Hydrophilic Interaction Chromatography (ZIC-HILIC) coupled with tandem mass spectrometry. nih.gov
Table 3: Key Parameters in LC-MS/MS Analysis of Related Metabolites
| Parameter | Description | Example Application | Reference(s) |
|---|---|---|---|
| Chromatography | ZIC-HILIC or Mixed-Mode (IEC-HILIC) | Separation of polar isomers like 2-PGA and 3-PGA. | oup.com, nih.gov |
| Ionization | Electrospray Ionization (ESI), typically in negative mode. | Generates ions from polar analytes for MS detection. | oup.com |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Targeted and specific quantification of analytes like 3-PGA. | oup.com |
| Quantification | Stable Isotope Dilution | Use of ¹³C-labeled internal standards for accurate measurement. | researchgate.net, nih.gov |
| Sample Preparation | Protein Precipitation | Removal of interfering proteins from biological samples like whole blood. | nih.gov |
Physiological and Pathobiological Research Implications of 3 Adp 2 Phosphoglyceric Acid
Occurrence and Distribution in Biological Systems
While specific data on the widespread occurrence and distribution of 3-ADP-2-phosphoglyceric acid in mammalian tissues is limited in readily available research, its components are ubiquitous. 2-phosphoglyceric acid (2-PG) is a well-established intermediate in the glycolysis pathway, a fundamental process for energy production present in the cytoplasm of all living cells, including those in mammalian blood. aakash.ac.inpathbank.org The conversion of 3-phosphoglyceric acid to 2-phosphoglyceric acid is a crucial step in glycolysis. hmdb.cacreative-proteomics.com
The compound 2,3-bisphosphoglyceric acid (2,3-BPG), an isomer of the glycolytic intermediate 1,3-bisphosphoglyceric acid, is found in high concentrations in human red blood cells, at approximately 5 mmol/L. wikipedia.org This molecule plays a critical role in modulating the oxygen affinity of hemoglobin. wikipedia.orgbasicmedicalkey.com Given that this compound is a derivative of 2-phosphoglyceric acid, its potential presence and physiological relevance could be linked to tissues with high glycolytic activity or specialized metabolic functions, such as red blood cells.
Investigation of Potential Regulatory or Signaling Roles within Cellular Networks
The potential for this compound to act as a regulatory or signaling molecule is an area of ongoing research. Its components, ADP and 2-phosphoglyceric acid, are deeply involved in cellular signaling and regulation. ADP is a key signaling molecule involved in processes like platelet aggregation and is a crucial component of the cellular energy currency, ATP. egyankosh.ac.in
Research has shown that the ratio of 3-phosphoglyceric acid (3-PGA) to inorganic phosphate (B84403) (Pi) is a major factor in controlling starch synthesis in chloroplasts by regulating the enzyme ADP-glucose pyrophosphorylase. researchgate.net This highlights a regulatory role for a structurally related phosphoglycerate. Furthermore, in certain cellular contexts, the levels of glycolytic intermediates can influence signaling pathways. For example, in plants, glyceraldehyde-3-phosphate dehydrogenase (GAPDH) has been shown to have roles in gene expression and cell signal transduction beyond its classical function in glycolysis. oup.com
Given that the formation of this compound would involve the interaction of key metabolic players, it is plausible that it could act as a novel signaling molecule, perhaps integrating the energy status of the cell (represented by ADP) with the state of the glycolytic pathway (represented by 2-phosphoglyceric acid).
Interactions with Other Cellular Components and Macromolecules in a Research Context
In a research context, the interactions of this compound would be predicted based on the known interactions of its constituent parts. ADP is a substrate for a vast number of enzymes, including kinases and ATP synthases. egyankosh.ac.in 2-phosphoglyceric acid is the substrate for the enzyme enolase, which converts it to phosphoenolpyruvate (B93156) in the glycolytic pathway. creative-proteomics.com
The enzyme phosphoglycerate kinase (PGK) catalyzes the reversible reaction between 1,3-bisphosphoglycerate and ADP to form 3-phosphoglycerate (B1209933) and ATP. sigmaaldrich.com Structural studies of human phosphoglycerate kinase have detailed its interaction with both 3-phosphoglyceric acid and ADP in an open ternary complex. rcsb.org This demonstrates the capacity for a single enzyme to bind both a phosphoglycerate and a nucleotide diphosphate (B83284), suggesting a potential binding site for a molecule like this compound.
Furthermore, ADP-glucose pyrophosphorylase, a key enzyme in starch biosynthesis, is allosterically regulated by 3-phosphoglyceric acid. nih.gov This interaction underscores the potential for phosphoglycerates to modulate the activity of enzymes involved in major metabolic pathways.
Implications for Metabolic Flux Control and Homeostasis in Specific Biological Processes
The control of metabolic flux is critical for maintaining cellular homeostasis. The components of this compound are central to this control. Glycolysis, the pathway in which 2-phosphoglyceric acid is an intermediate, is a primary route for carbon metabolism and energy production. byjus.com The rate of this pathway is tightly regulated to meet the cell's energy demands.
The ratio of 3-phosphoglyceric acid to inorganic phosphate can directly influence the activity of ADP-glucose pyrophosphorylase, thereby controlling the flow of carbon into starch synthesis. researchgate.net This demonstrates a direct link between a glycolytic intermediate and the regulation of a major biosynthetic pathway. In Mycobacterium tuberculosis-infected human macrophages, there is a significant reprogramming of metabolic fluxes, with increased glycolytic flux towards pyruvate (B1213749) synthesis. frontiersin.org The carbon backbone for the amino acid serine is derived from the glycolytic intermediate 3-phosphoglyceric acid. frontiersin.org
In cancer cells, the "Warburg effect" describes a metabolic shift towards aerobic glycolysis. mdpi.com This altered metabolic state is characterized by changes in the levels and activities of glycolytic enzymes and intermediates. mdpi.com The regulation of enzymes like phosphoglycerate kinase, which interacts with both ADP and phosphoglycerates, is crucial in this context. sigmaaldrich.comproteopedia.org
The potential formation or presence of this compound could therefore have significant implications for metabolic flux control, potentially acting as an integrated signal of both the energy state and the availability of glycolytic intermediates, thereby influencing the direction of carbon flow towards either energy production or biosynthesis to maintain cellular homeostasis.
Advanced Research Perspectives and Future Directions for 3 Adp 2 Phosphoglyceric Acid
Structural Biology Investigations of Enzymes Interacting with 3-ADP-2-Phosphoglyceric Acid (e.g., X-ray Crystallography, Cryo-Electron Microscopy)
Direct structural studies of enzymes in complex with this compound have not been reported. However, extensive research has been conducted on enzymes that bind ADP and phosphoglycerates. Techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM) are pivotal in elucidating the three-dimensional structures of protein-ligand complexes at atomic resolution. numberanalytics.comnih.gov
For instance, the crystal structure of human phosphoglycerate kinase (PGK) has been solved in a complex with its product 3-phosphoglycerate (B1209933) (3-PGA) and the nucleotide L-ADP. pdbj.org This provides insights into the binding pockets for both a phosphoglycerate molecule and a nucleotide diphosphate (B83284). Should this compound exist and interact with an enzyme, these techniques would be crucial for understanding how a single enzyme accommodates the larger, combined molecule. Researchers would be interested in the conformational changes induced upon binding and the specific amino acid residues involved in the interaction.
Table 1: Representative Structural Biology Techniques and Their Potential Application to this compound Research
| Technique | Application to this compound Research | Key Insights |
| X-ray Crystallography | Determining the high-resolution structure of an enzyme bound to this compound. | Precise atomic coordinates of the binding site, identification of key interacting residues, understanding the stereochemistry of the interaction. |
| Cryo-Electron Microscopy (Cryo-EM) | Analyzing the structure of large enzyme complexes that might utilize this compound, especially if they are difficult to crystallize. | Visualization of different conformational states of the enzyme-ligand complex, understanding the dynamics of the interaction. frontiersin.orgpurdue.edu |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Studying the dynamics of the interaction between an enzyme and this compound in solution. | Information on conformational changes, binding kinetics, and the identification of transient interactions. |
Application of Systems Biology and Metabolomics to Elucidate its Role in Metabolic Networks
Systems biology and metabolomics are powerful approaches for identifying and quantifying metabolites within a biological system and understanding their network-level roles. nih.gov Currently, metabolomic databases such as the Human Metabolome Database (HMDB) and the Yeast Metabolome Database (YMDB) contain extensive information on 3-phosphoglyceric acid and its involvement in pathways like glycolysis and the Calvin cycle. hmdb.caymdb.ca However, this compound is not listed as a standard metabolite in these databases.
If this compound were to be discovered, its role in metabolic networks would be investigated using techniques like mass spectrometry-based metabolomics. metabolomicsworkbench.org Researchers would look for its presence in cell extracts under various conditions to understand its regulation. Isotope tracing studies, where cells are fed with labeled precursors (e.g., ¹³C-glucose), would be employed to track the flow of atoms through metabolic pathways and determine the origin and fate of this compound. This would help to place it within the known metabolic map or to identify novel, or "non-canonical," metabolic pathways. nih.govembopress.org
Development of Novel Research Tools and Probes Targeting this compound or its Metabolic Enzymes
The development of specific research tools is contingent on the confirmed existence and biological relevance of a target molecule. Should this compound be identified as a key metabolic player, the scientific community would likely pursue the creation of molecular probes to study its dynamics in living cells.
Fluorescent molecular probes are a powerful class of tools for visualizing the localization and concentration of specific molecules in real-time. mdpi.com Designing a probe for this compound would be a significant challenge, requiring high specificity to distinguish it from the abundant pools of ADP and phosphoglycerates. This could potentially be achieved by creating a synthetic receptor that recognizes the unique shape and chemical properties of the entire molecule.
Another avenue would be the development of specific inhibitors for any enzyme found to produce or consume this compound. These inhibitors would be invaluable tools for probing the functional consequences of altering the levels of this compound within a cell.
Exploration of Untapped Biological Functions and Physiological Contexts of this compound in Diverse Organisms
The known biological functions of the components of this compound are central to life. 3-phosphoglyceric acid is a key intermediate in both the energy-producing pathway of glycolysis and the carbon-fixing Calvin cycle in photosynthesis. byjus.comkhanacademy.org It also serves as a precursor for the synthesis of amino acids like serine. hmdb.ca ADP is the dephosphorylated form of ATP and is crucial for energy transfer in the cell.
Given this, any exploration of the functions of this compound would start by examining its potential role in these fundamental processes. It could be a short-lived intermediate in a novel enzymatic reaction or a signaling molecule that integrates the status of both energy metabolism (via the ADP moiety) and carbon metabolism (via the phosphoglycerate moiety).
Researchers would investigate its presence and potential roles in a wide range of organisms, from bacteria to plants and animals, to see if it is a universally conserved molecule or specific to certain lineages or metabolic conditions. royalsocietypublishing.org The study of extremophiles, organisms living in extreme environments, could also reveal unique metabolic pathways where such a compound might play a role. mdpi.com
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
